molecular formula C12H12N2O2 B3033374 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole CAS No. 1019007-48-7

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole

Cat. No.: B3033374
CAS No.: 1019007-48-7
M. Wt: 216.24
InChI Key: NDWLRMUFBIDCLM-UHFFFAOYSA-N
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Description

This compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) fused to a benzo[b][1,4]dioxepin moiety—a seven-membered oxygen-containing heterocycle. The structure combines the hydrogen-bonding capability of pyrazole (via the NH group) with the electron-rich environment of the dioxepin ring, which may influence solubility, reactivity, and intermolecular interactions. While direct physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is C₁₂H₁₂N₂O₂, with a calculated molecular weight of 216.24 g/mol .

Properties

IUPAC Name

5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-6-15-11-3-2-9(8-12(11)16-7-1)10-4-5-13-14-10/h2-5,8H,1,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWLRMUFBIDCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CC=NN3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with appropriate pyrazole derivatives. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like acids or bases to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in microbial growth or inflammation. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole C₁₂H₁₂N₂O₂ 216.24 Pyrazole NH donor; benzo[dioxepin] with two oxygen atoms
1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde C₁₆H₁₇NO₃ 271.31 Pyrrole ring with methyl groups and carbaldehyde substituent
1-[(3,4-Dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole C₂₃H₁₈Cl₂N₂O 409.31 Pyrazole with dichlorobenzyl, methyl, and phenyl groups; high lipophilicity
Key Observations:

Heterocycle Core: The target compound’s pyrazole ring contrasts with the pyrrole in the analog from . The dichlorobenzyl-pyrazole () lacks fused heterocycles but includes bulky aryl substituents, increasing steric hindrance and lipophilicity .

Functional Groups :

  • The carbaldehyde group in the pyrrole analog () introduces a reactive site for further derivatization (e.g., condensation reactions) absent in the target compound.
  • The dichlorobenzyl group () contributes to higher molecular weight and logP, suggesting reduced aqueous solubility compared to the target .

The pyrrole analog’s methyl groups may sterically hinder hydrogen bonding, while the dichlorobenzyl derivative lacks NH donors entirely .

Physicochemical and Electronic Properties

  • Solubility : The target compound’s dioxepin oxygen atoms and pyrazole NH likely enhance polarity compared to the dichlorobenzyl derivative (), which is more lipophilic.
  • Reactivity : The carbaldehyde group in the pyrrole analog () offers a reactive site absent in the target, enabling further functionalization.

Biological Activity

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H11N3O2\text{C}_{12}\text{H}_{11}\text{N}_3\text{O}_2

This compound features a pyrazole ring fused with a benzo[b][1,4]dioxepin moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[b][1,4]dioxepin structure. For instance, a series of related compounds were tested against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. One compound demonstrated an IC50 value of 16.19 μM against HCT-116 cells, indicating significant cytotoxicity compared to standard treatments like doxorubicin .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 9HCT-11616.19 ± 1.35
Compound 9MCF-717.16 ± 1.54
DoxorubicinHCT-116Standard

The presence of the pyrazole ring enhances the anticancer properties by interacting with specific molecular targets involved in tumor progression.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been documented in various studies. Compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that modifications to the benzo[b][1,4]dioxepin structure can lead to enhanced anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial efficacy of compounds derived from the benzo[b][1,4]dioxepin framework has been explored in several investigations. For example, certain derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

One notable study involved synthesizing a series of benzodiazepine derivatives that included the benzo[b][1,4]dioxepin structure. These derivatives were tested for their biological activities using various assays:

  • In vitro cytotoxicity assays revealed that several compounds exhibited significant activity against cancer cell lines.
  • In vivo studies showed promising results in animal models for both anti-inflammatory and anticancer effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole
Reactant of Route 2
3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole

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